molecular formula C15H19N3O B8449686 2-{4-[(3-Amino-4,6-dimethyl-2-pyridinyl)amino]phenyl}ethanol

2-{4-[(3-Amino-4,6-dimethyl-2-pyridinyl)amino]phenyl}ethanol

Cat. No. B8449686
M. Wt: 257.33 g/mol
InChI Key: QOLNOSRTMZRQSH-UHFFFAOYSA-N
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Patent
US07141580B2

Procedure details

To a stirred solution of 2-{4-[(4,6-dimethyl-3-nitro-2-pyridinyl)amino]phenyl}ethanol (step 3, 1.6 g, 5.6 mmol) in ethyl acetate (15 mL) was added 10% Pd—C (160 mg).
Name
2-{4-[(4,6-dimethyl-3-nitro-2-pyridinyl)amino]phenyl}ethanol
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH:9][C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][OH:18])=[CH:12][CH:11]=2)[C:3]=1[N+:19]([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:19][C:3]1[C:4]([NH:9][C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][OH:18])=[CH:12][CH:11]=2)=[N:5][C:6]([CH3:8])=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
2-{4-[(4,6-dimethyl-3-nitro-2-pyridinyl)amino]phenyl}ethanol
Quantity
1.6 g
Type
reactant
Smiles
CC1=C(C(=NC(=C1)C)NC1=CC=C(C=C1)CCO)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
160 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1C(=NC(=CC1C)C)NC1=CC=C(C=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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